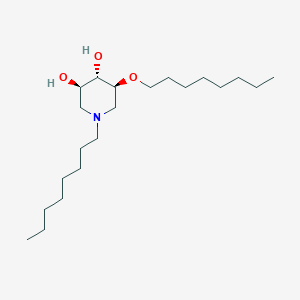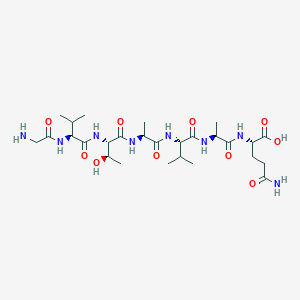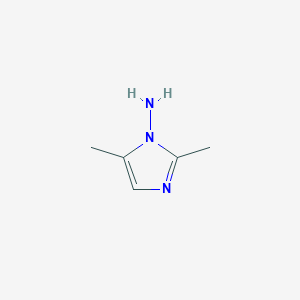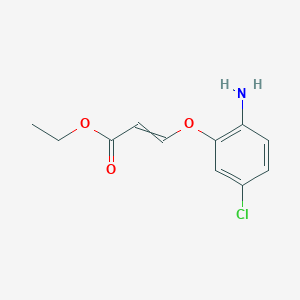![molecular formula C23H17NO4 B12610265 3-{2-[4-(Phenylethynyl)phenoxy]acetamido}benzoic acid CAS No. 649773-77-3](/img/structure/B12610265.png)
3-{2-[4-(Phenylethynyl)phenoxy]acetamido}benzoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-{2-[4-(Phenylethynyl)phenoxy]acetamido}benzoic acid is a chemical compound known for its unique structure and potential applications in various fields. This compound features a phenylethynyl group attached to a phenoxyacetamido moiety, which is further connected to a benzoic acid core. The presence of these functional groups imparts distinct chemical properties and reactivity to the compound.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-{2-[4-(Phenylethynyl)phenoxy]acetamido}benzoic acid typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of Phenylethynylbenzene: This step involves the coupling of phenylacetylene with a halobenzene derivative using a palladium-catalyzed Sonogashira coupling reaction.
Synthesis of Phenoxyacetic Acid Derivative: The phenylethynylbenzene is then reacted with chloroacetic acid in the presence of a base to form the phenoxyacetic acid derivative.
Amidation Reaction: The phenoxyacetic acid derivative is then subjected to an amidation reaction with 2-aminobenzoic acid to form the final product, this compound.
Industrial Production Methods
Industrial production methods for this compound may involve optimization of the above synthetic route to achieve higher yields and purity. This can include the use of advanced catalysts, improved reaction conditions, and efficient purification techniques.
Análisis De Reacciones Químicas
Types of Reactions
3-{2-[4-(Phenylethynyl)phenoxy]acetamido}benzoic acid can undergo various types of chemical reactions, including:
Oxidation: The phenylethynyl group can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: The compound can be reduced to form corresponding alcohols or amines.
Substitution: The phenoxy group can undergo nucleophilic substitution reactions to introduce different functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: Nucleophilic substitution reactions can be carried out using reagents such as sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the phenylethynyl group can yield phenylacetic acid derivatives, while reduction can yield phenylethylamine derivatives.
Aplicaciones Científicas De Investigación
3-{2-[4-(Phenylethynyl)phenoxy]acetamido}benzoic acid has a wide range of scientific research applications, including:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: The compound is investigated for its potential therapeutic applications, including drug development and delivery.
Industry: It is used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.
Mecanismo De Acción
The mechanism of action of 3-{2-[4-(Phenylethynyl)phenoxy]acetamido}benzoic acid involves its interaction with specific molecular targets and pathways. The phenylethynyl group can interact with enzymes and receptors, modulating their activity. The phenoxyacetamido moiety can form hydrogen bonds and other interactions with biological molecules, influencing their function. The benzoic acid core can participate in various biochemical pathways, contributing to the compound’s overall effects.
Comparación Con Compuestos Similares
Similar Compounds
Phenoxyacetic Acid Derivatives: Compounds such as 2-(4-phenoxyphenyl)acetic acid share structural similarities with 3-{2-[4-(Phenylethynyl)phenoxy]acetamido}benzoic acid.
Phenylethynyl Derivatives: Compounds like 4-phenylethynylbenzoic acid also share structural features with the target compound.
Uniqueness
This compound is unique due to the combination of its phenylethynyl, phenoxyacetamido, and benzoic acid moieties. This unique structure imparts distinct chemical properties and reactivity, making it valuable for various scientific and industrial applications.
Propiedades
Número CAS |
649773-77-3 |
|---|---|
Fórmula molecular |
C23H17NO4 |
Peso molecular |
371.4 g/mol |
Nombre IUPAC |
3-[[2-[4-(2-phenylethynyl)phenoxy]acetyl]amino]benzoic acid |
InChI |
InChI=1S/C23H17NO4/c25-22(24-20-8-4-7-19(15-20)23(26)27)16-28-21-13-11-18(12-14-21)10-9-17-5-2-1-3-6-17/h1-8,11-15H,16H2,(H,24,25)(H,26,27) |
Clave InChI |
GVFZALLJJHXMGE-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)C#CC2=CC=C(C=C2)OCC(=O)NC3=CC=CC(=C3)C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Trimethyl[6-(4-nitrophenyl)hex-1-ene-3,5-diyn-1-yl]silane](/img/structure/B12610195.png)


![7-[(Methanesulfonyl)methyl]-1,2,5,6-tetrahydro-3H-pyrrolizin-3-one](/img/structure/B12610207.png)

propanedinitrile](/img/structure/B12610213.png)

![5-Chloro-2-hydroxy-3-nitro-N-[3-(2-phenylethoxy)phenyl]benzamide](/img/structure/B12610225.png)



![4-(5-Bromo-1H-indol-3-yl)-1H-pyrazolo[3,4-b]pyridine-6-carboxamide](/img/structure/B12610254.png)

![1-[2-(4-Methoxyphenoxy)ethyl]-4-[2-(pyridin-2-yl)ethyl]piperazine](/img/structure/B12610261.png)
